N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine
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Overview
Description
N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties. This compound features a dimethylamino group attached to an indene ring, which is further connected to a hydroxylamine group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Hydroxylamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It finds applications in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can undergo redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine: can be compared with other indene derivatives and hydroxylamine compounds.
N,N-Dimethylaminophenylhydroxylamine: Similar in structure but with a phenyl ring instead of an indene ring.
Indene-1-hydroxylamine: Lacks the dimethylamino group, making it less versatile in reactions.
Uniqueness
The unique combination of the dimethylamino group and the indene ring in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
876408-56-9 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-[6-(dimethylamino)-2,3-dihydroinden-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c1-13(2)9-5-3-8-4-6-11(12-14)10(8)7-9/h3,5,7,14H,4,6H2,1-2H3 |
InChI Key |
QJTHPWDGRSOYKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CCC2=NO)C=C1 |
Origin of Product |
United States |
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